{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methanamine
Overview
Description
{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methanamine is a useful research compound. Its molecular formula is C12H21N3O and its molecular weight is 223.31 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a piperidine ring, like the one in your molecule, are often involved in interactions with various types of receptors in the nervous system, such as the nicotinic acetylcholine receptors .
Mode of Action
The compound could potentially bind to its target receptor and modulate its activity. This could result in changes to the flow of ions across the cell membrane, altering the electrical activity of the neuron .
Biochemical Pathways
The compound’s effects could influence various biochemical pathways, depending on the specific receptor it targets. For example, if it targets acetylcholine receptors, it could affect pathways involved in muscle contraction, heart rate, and other processes regulated by the nervous system .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors, including its chemical structure and the characteristics of the biological system it enters. For instance, the presence of the piperidine ring could influence its absorption and distribution .
Result of Action
The cellular and molecular effects of the compound’s action would depend on the specific cells and receptors it interacts with. This could range from changes in neuron firing rates to alterations in cellular signaling pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit its ability to bind to its target receptor .
Properties
IUPAC Name |
[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O/c1-9-12(10(2)16-14-9)8-15-5-3-4-11(6-13)7-15/h11H,3-8,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZASGVVVRQCET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCCC(C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.